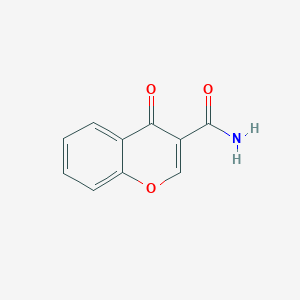

4-oxo-4H-chromene-3-carboxamide

Description

Properties

Molecular Formula |

C10H7NO3 |

|---|---|

Molecular Weight |

189.17 g/mol |

IUPAC Name |

4-oxochromene-3-carboxamide |

InChI |

InChI=1S/C10H7NO3/c11-10(13)7-5-14-8-4-2-1-3-6(8)9(7)12/h1-5H,(H2,11,13) |

InChI Key |

RZILYYDHUKAJKU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-4H-chromene-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxyacetophenone with a suitable amide source in the presence of a dehydrating agent. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-oxo-4H-chromene-3-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of substituted benzopyran derivatives .

Scientific Research Applications

4-oxo-4H-chromene-3-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 4-oxo-4H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. Its effects are mediated through binding to active sites on target proteins, leading to changes in their activity and subsequent cellular responses .

Comparison with Similar Compounds

Table 1: Substituent Effects on Physical Properties

Key Observations :

- Substituent Position : Methoxy or methyl groups at the 7-position (8b, 8d) increase melting points compared to unsubstituted 8a, likely due to enhanced crystallinity .

- Bulkier Groups : Benzyloxy substitutions (e.g., 15g) reduce yields (23–38%) but maintain high purity, suggesting steric challenges in synthesis .

Key Observations :

- Halogen Effects : Bromine at the meta-position (3-bromo) enhances MAO-B affinity (Ki = 27 nM) compared to fluorine (Ki = 31 nM), likely due to stronger hydrophobic interactions .

- Dual Activity : Compound 15g’s iron-chelating IC50 (12.3 μM) highlights its multifunctionality, absent in simpler analogs like 8a .

Comparison with Isomeric and Functional Analogues

Flavone-3-carboxamides

- Core Structure : Flavones lack the 4-oxo group but share a carboxamide at the 3-position.

- Activity : Lower MAO-B inhibition (Ki > 100 nM) compared to 4-oxo derivatives, emphasizing the 4-oxo group’s role in enzyme binding .

Electron-Donating vs. Electron-Withdrawing Substituents

- Electron-Withdrawing Groups (EWGs) : Nitro (2b) or bromine (3b) substituents on the amide phenyl ring enhance MAO-B inhibition by stabilizing enzyme-inhibitor interactions.

- Electron-Donating Groups (EDGs) : Methoxy (3a, 4a) or methyl (4d) groups reduce activity due to decreased compatibility with MAO-B’s hydrophobic active site.

Q & A

Q. Basic

- IR Spectroscopy : Confirms carbonyl groups (C=O stretch at ~1720 cm⁻¹) and amide bonds (C=O at ~1625 cm⁻¹) .

- NMR Spectroscopy :

How can X-ray crystallography resolve structural ambiguities in chromene derivatives?

Advanced

Single-crystal X-ray diffraction provides precise bond lengths and angles. For example:

- 6-Chloro-4-oxo-4H-chromene-3-carbaldehyde : Triclinic crystal system (space group P1), with unit cell parameters a = 6.5838 Å, b = 6.9579 Å, and interhalogen interactions influencing packing .

- 3-Methyl-4-oxo-2-phenyl derivatives : Planar chromene rings with phenyl substituents tilted at 15.2° from the plane .

How do substituents on the chromene ring influence reactivity and bioactivity?

Advanced

Substituents alter electronic and steric properties:

| Substituent | Effect on Yield | Biological Activity |

|---|---|---|

| 6-Fluoro | 45.7% | Enhanced enzyme inhibition |

| 6-Chloro | 48.9% | Moderate antimicrobial activity |

| 6-Methoxy | 46.0% | Fluorescence properties |

Electron-withdrawing groups (e.g., -Cl, -F) increase electrophilicity at C-3, facilitating nucleophilic attacks .

What strategies address contradictions in reported biological activity data?

Q. Advanced

- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and controls.

- Structure-Activity Relationship (SAR) Studies : Compare derivatives with systematic substituent variations. For example, 6-acetyl derivatives showed higher anticancer activity due to improved membrane permeability .

- Dose-Response Curves : Quantify IC₅₀ values to compare potency across studies.

How can computational methods complement experimental data in chromene research?

Q. Advanced

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends.

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) to prioritize synthetic targets .

- MD Simulations : Assess stability of chromene-protein complexes over time.

What are the challenges in scaling up chromene carboxamide synthesis?

Q. Advanced

- Solvent Volume : Industrial-scale reactions require solvent recovery systems.

- Purification : Chromatography is impractical; alternatives include fractional crystallization.

- Safety : Handling SOCl₂ and amines necessitates rigorous ventilation and quenching protocols .

How do halogen substituents affect the photophysical properties of chromene derivatives?

Q. Advanced

- Bromine : Increases molecular weight (e.g., 6-bromo derivative, Mᵣ = 416.0 ų) and enhances fluorescence quantum yield due to heavy atom effects .

- Chlorine : Alters crystal packing via halogen bonding (C–Cl···O interactions at ~3.3 Å) .

What methodologies validate the purity of synthesized chromene carboxamides?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.